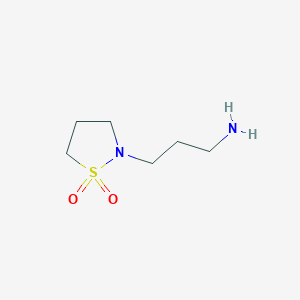
2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione
Overview
Description
APTES is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Synthesis Analysis
APTES has been used in the synthesis of materials . For instance, it has been used in the synthesis of gold nanoparticles anchored on silica substrate . In this process, APTES acted both as a functionalizing agent—anchoring metal ion on substrate—as well as a non-conventional reducing agent by heat treatment .Molecular Structure Analysis
The linear formula of APTES is H2N(CH2)3Si(OC2H5)3 . It has a molecular weight of 221.37 .Chemical Reactions Analysis
APTES has been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .Physical And Chemical Properties Analysis
APTES is a liquid with a boiling point of 217 °C/760 mmHg (lit.) and a density of 0.946 g/mL at 25 °C (lit.) .Scientific Research Applications
Antimicrobial and Antifungal Activity
Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds show weak to moderate activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as against the fungal isolate Candida albicans. Some derivatives exhibit antibacterial activity against Gram-positive bacteria, specifically Staphylococcus aureus (Abd Alhameed et al., 2019).
Medicinal Chemistry Applications
The thiazolidine-2,4-dione core is a crucial scaffold in medicinal chemistry for designing drug-like small molecules. Its derivatives are reported to possess a wide array of potential pharmacological activities, including antimicrobial, antioxidant, and hypoglycemic effects. Notably, some thiazolidine-2,4-dione derivatives have shown considerable in vitro antibacterial activity and in vivo hypoglycemic activity, highlighting their importance in the development of new therapeutic agents (Holota et al., 2022).
Targeting Pathological Conditions
Thiazolidine-2,4-dione derivatives are investigated for their role in addressing various pathophysiological conditions, including diabetes, cancer, inflammation, and microbial infections. Their molecular interactions with specific protein targets are of significant interest for designing new molecules with improved efficacy. This highlights the importance of understanding the molecular level interactions for drug design and development (Chadha et al., 2015).
Anticancer and Signaling Pathway Inhibition
Certain thiazolidine-2,4-dione derivatives have been identified as dual inhibitors of critical signaling pathways, such as the Raf/MEK/ERK and PI3K/Akt pathways, offering a promising approach for cancer treatment. These compounds inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as novel anticancer agents (Li et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c7-3-1-4-8-5-2-6-11(8,9)10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMKUGXOTUQNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






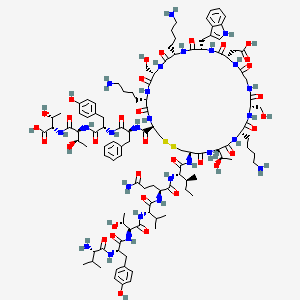
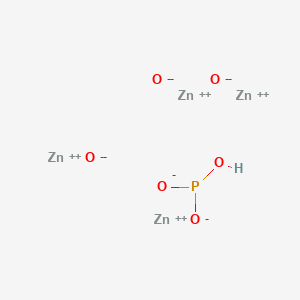
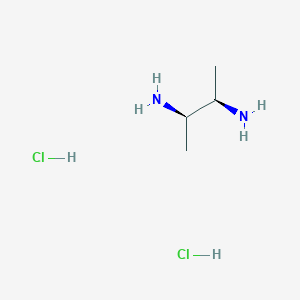
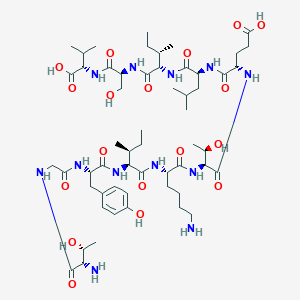

![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)
![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)

